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Leupeptin (hemisulfate) -

Leupeptin (hemisulfate)

Catalog Number: EVT-10932129
CAS Number:
Molecular Formula: C21H42N6O4
Molecular Weight: 442.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Leupeptin was originally isolated from the fermentation products of the actinomycete Streptomyces griseus in the late 1960s. Its synthesis has since been adapted for laboratory use, leading to the development of synthetic versions that maintain its biological activity .

Classification

Leupeptin hemisulfate falls under the category of protease inhibitors, specifically targeting serine and cysteine proteases. It is classified as a small molecule compound with applications in molecular biology and biochemistry due to its role in inhibiting proteolytic activities .

Synthesis Analysis

Methods

Leupeptin hemisulfate can be synthesized through several methods, including:

  1. Microbial Fermentation: The traditional method involves culturing Streptomyces griseus to produce leupeptin naturally.
  2. Chemical Synthesis: Modern techniques involve solid-phase peptide synthesis or solution-phase synthesis to create the compound synthetically. This allows for greater control over purity and yield.

Technical Details

The synthetic process often includes protecting group strategies to ensure that specific amino acids are selectively modified during synthesis. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity level of at least 95% .

Molecular Structure Analysis

Structure

The molecular formula of leupeptin hemisulfate is C20H38N6O40.5H2SO4C_{20}H_{38}N_{6}O_{4}\cdot 0.5H_{2}SO_{4}, with a molecular weight of approximately 475.59 g/mol. The structure features a peptide backbone consisting of leucine and arginine residues, which are critical for its inhibitory function against proteases .

Data

  • CAS Number: 103476-89-7
  • PubChem ID: 2733491
  • InChI Key: CIPMKIHUGVGQTG-VFFZMTJFSA-N
  • Solubility: Soluble in water up to 10 mg/ml .
Chemical Reactions Analysis

Reactions

Leupeptin functions primarily through reversible inhibition of target proteases. The mechanism involves binding to the active site of these enzymes, preventing substrate access and consequently halting proteolytic activity.

Technical Details

The compound's effectiveness can be influenced by factors such as concentration and the specific protease being targeted. Typical working concentrations range from 10 to 100 µM for various applications .

Mechanism of Action

Process

Leupeptin inhibits proteases by mimicking substrate interactions at the enzyme's active site. This competitive inhibition prevents the cleavage of peptide bonds by the target enzymes, thereby preserving protein integrity during experimental procedures.

Data

Research indicates that leupeptin can block apoptotic pathways in T cells and protect motoneurons from apoptosis following nerve injury by inhibiting calpain activity . This protective effect has implications for neuroprotection and muscle function recovery.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Off-white solid
  • Hygroscopicity: Leupeptin hemisulfate is hygroscopic, meaning it can absorb moisture from the air.
  • Storage Conditions: Recommended storage at -20°C to maintain stability .

Chemical Properties

  • pH Stability: The compound remains stable across a range of pH levels typical for biological experiments.
  • Solubility: Highly soluble in water, facilitating easy incorporation into various biological assays.
Applications

Leupeptin hemisulfate is widely used in scientific research for:

  • Protease Inhibition: Commonly included in protease inhibitor cocktails during cell lysis to prevent protein degradation.
  • Cell Culture Studies: Protecting proteins during extraction processes in mammalian cell cultures.
  • Neuroscience Research: Investigating mechanisms of neuroprotection and muscle recovery post-injury.
  • Quantitative Assays: Measuring macroautophagic flux in mammalian cells .
Mechanisms of Protease Inhibition by Leupeptin Hemisulfate

Reversible Inhibition of Serine and Cysteine Proteases

Leupeptin hemisulfate functions as a competitive transition-state inhibitor, forming reversible complexes with the active sites of serine and cysteine proteases. Its aldehyde group (-CHO) at the C-terminus nucleophilically attacks catalytic residues (e.g., serine hydroxyl or cysteine thiol groups), generating a stable hemiacetal or hemithioacetal intermediate that mimics the tetrahedral transition state during peptide bond hydrolysis [2] [5] [10]. This mechanism underpins its potent inhibition of:

  • Cathepsin B (Ki = 4.1 nM) and papain (cysteine proteases)
  • Trypsin (Ki = 3.5 nM), plasmin (Ki = 3.4 nM), and kallikrein (serine proteases) [2] [10]

Notably, leupeptin exhibits selective irrelevance toward proteases like α-chymotrypsin and thrombin due to steric incompatibility with their substrate-binding pockets [3] [9]. Inhibition is reversed by high substrate concentrations, confirming its competitive nature [3].

Table 1: Inhibition Constants of Leupeptin Hemisulfate for Key Proteases

EnzymeClassKi (nM)Biological Context
TrypsinSerine protease3.5Pancreatic digestion
PlasminSerine protease3.4Fibrinolysis
Cathepsin BCysteine protease4.1Lysosomal protein degradation
PapainCysteine proteaseNot reportedPlant-derived cysteine protease

Structural Basis of Enzyme Binding and Selectivity

Leupeptin’s molecular structure (Acetyl-Leu-Leu-Arginal) dictates its target specificity:

  • The argininal residue engages in ionic interactions with aspartate residues in trypsin-like serine proteases (e.g., S1 pocket of trypsin) [3] [5].
  • The acetylated N-terminal leucines facilitate hydrophobic docking into papain-family cysteine proteases, including cathepsins B, L, and H [10].
  • For SARS-CoV-2 main protease (Mpro), leupeptin binds the substrate cleft (IC₅₀ = 127.2 µM), though with lower affinity than dedicated antiviral inhibitors [10].

Structural studies reveal that leupeptin’s aldehyde group is indispensable; methyl ester derivatives lose >90% inhibitory activity [3] [10]. Selectivity is further governed by:

  • Steric exclusion: Leupeptin cannot inhibit chymotrypsin due to its deep, narrow S1 pocket that excludes argininal [9].
  • Redox sensitivity: The inhibitor reversibly reacts with catalytic cysteine thiolates in cysteine proteases but is ineffective against metalloproteases [5].

Table 2: Structural Determinants of Leupeptin-Enzyme Interactions

EnzymeBinding Site FeaturesKey Leupeptin Interactions
TrypsinDeep S1 pocket with Asp189Ionic bond: Arginal-Asp189
PapainHydrophobic cleft near Cys25 active siteHydrophobic docking of Leu-Leu motif
SARS-CoV-2 MproCatalytic Cys145-His41 dyadHemi(thio)acetal with Cys145
CalpainFlexible hydrophobic subdomainArginal coordinates Ca²⁺-binding residues

Modulation of Lysosomal and Autophagic Pathways

Leupeptin hemisulfate accumulates in lysosomes due to its membrane permeability and weakly basic properties, where it inhibits cathepsins B, H, and L (pH optimum 4.5–6.0) [1] [8]. This inhibition triggers two key effects:

  • Autophagic flux blockade: By preventing lysosomal degradation of autophagosomal cargo, leupeptin causes LC3b-II accumulation. In mouse liver, LC3b-II levels increase linearly by 6.88-fold within 4 hours post-administration (36 mg/kg), correlating with autolysosome enlargement visible via electron microscopy [1].
  • Chaperone-mediated autophagy (CMA) modulation: Leupeptin inhibits lysosomal degradation of cytosolic histones H3 and H4 by blocking their translocation via LAMP2A. This is evidenced by:
  • 3-fold increase in soluble histone H3 in LAMP2A-knockdown HeLa cells
  • Competition between histone chaperone tNASP (stabilizer) and HSC70 (CMA transporter) for histone binding [8]

Organ-specific variations exist: Leupeptin induces the strongest LC3b-II accumulation in the liver (high basal autophagy) and weakest in the spleen [1] [5]. Starvation amplifies this effect, while refeeding suppresses it, confirming nutritional regulation of autophagic flux [1].

Role in Ubiquitin-Proteasome System Regulation

Though primarily a lysosomal inhibitor, leupeptin indirectly influences the ubiquitin-proteasome system (UPS) through cross-talk mechanisms:

  • Substrate redistribution: When proteasome activity is compromised (e.g., by lactacystin), misfolded proteins like hERG channels accumulate in the cytosol. Leupeptin fails to prevent this degradation, confirming UPS dominance for certain substrates [6].
  • CMA-UPS interplay: Impaired CMA (via leupeptin) elevates ubiquitinated proteins by:
  • Reducing degradation of ubiquitin ligases (e.g., Parkin) normally processed in lysosomes
  • Causing histone H3 hyperubiquitination in NASP-depleted cells, diverting substrates to proteasomes [8]
  • Aggresome formation: Leupeptin-treated neurons accumulate ubiquitinated α-synuclein and neurofibrillary tangle-like structures, implying failed lysosomal clearance potentiates UPS overload [2] [5].

Notably, leupeptin does not inhibit 26S proteasome activity directly, as evidenced by:

  • Lack of effect on degradation of ubiquitinated hERG Y611H mutants in HEK293 cells
  • Inability to prevent proteasomal cleavage of NOS3 during cardiac reperfusion [6] [9].

All data underscore leupeptin hemisulfate as a multifaceted tool for probing proteolytic pathways, with implications for neurodegenerative, infectious, and metabolic disease research.

Properties

Product Name

Leupeptin (hemisulfate)

IUPAC Name

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;methane

Molecular Formula

C21H42N6O4

Molecular Weight

442.6 g/mol

InChI

InChI=1S/C20H38N6O4.CH4/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);1H4/t15-,16-,17-;/m0./s1

InChI Key

IFVIKMURCAIIFV-FRKSIBALSA-N

Canonical SMILES

C.CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C

Isomeric SMILES

C.CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C

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